(S)-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol
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Overview
Description
2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol is a chemical compound known for its unique structure and properties It consists of a phenol group substituted with an amino group and a hydroxyethyl group, along with a methoxy group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, such as 6-methoxyphenol.
Amino Group Introduction: The amino group is introduced through a reaction with an appropriate amine, such as ethylenediamine, under controlled conditions.
Hydroxyethyl Group Addition: The hydroxyethyl group is added via a reaction with an epoxide, such as ethylene oxide, in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form primary amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as halides or amines are used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways, such as those involved in inflammation or cell proliferation.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
2-[(1S)-1-amino-2-hydroxyethyl]-4-methoxyphenol: Similar structure but with the methoxy group at the fourth position.
2-[(1S)-1-amino-2-hydroxyethyl]-6-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
2-[(1S)-1-amino-2-hydroxyethyl]-6-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C9H13NO3 |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-8-4-2-3-6(9(8)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3/t7-/m1/s1 |
InChI Key |
UKIURAQTTNJVFG-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)[C@@H](CO)N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(CO)N |
Origin of Product |
United States |
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